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Compound of Interest

Compound Name: MS645

Cat. No.: B15570814 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of epigenetic cancer therapy, inhibitors of the Bromodomain

and Extra-Terminal (BET) family of proteins have emerged as a promising class of

therapeutics. This guide provides a detailed, objective comparison of two notable BET

inhibitors: MS645, a bivalent inhibitor, and OTX015 (Birabresib, MK-8628), a pan-BET inhibitor

that has undergone clinical investigation. This comparison is based on publicly available

preclinical and clinical data to assist researchers in understanding their respective

mechanisms, efficacy, and developmental stages.

At a Glance: Key Differences
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Feature MS645
OTX015 (Birabresib, MK-
8628)

Mechanism of Action

Bivalent inhibitor of BRD4,

spatially constraining tandem

bromodomain inhibition.

Pan-inhibitor of BET family

proteins (BRD2, BRD3,

BRD4).

Development Stage Preclinical
Clinical (Phase I/II trials

completed)

Potency (Ki for BRD4)
18.4 nM (for BRD4-BD1/BD2)

[1]

Not explicitly stated as Ki;

potent inhibition with IC50

values in the nanomolar range

for binding to BET

bromodomains.

Reported In Vitro Efficacy

Potent inhibition of triple-

negative breast cancer (TNBC)

cell lines (IC50s: 4.1-7.9 nM).

[1]

Broad antiproliferative activity

against various hematologic

and solid tumor cell lines

(median IC50 of 240 nmol/L in

B-cell lymphoma).[2]

In Vivo Efficacy Data

Not publicly available in detail.

A recent study mentions in vivo

experiments without providing

quantitative tumor growth

inhibition data.

Demonstrated tumor growth

inhibition in various xenograft

models, including lymphoma,

mesothelioma, and non-small

cell lung cancer.[3][4]

Pharmacokinetic Data Not publicly available.

Characterized in both

preclinical models and human

clinical trials.[1][5]

Mechanism of Action and Target Specificity
Both MS645 and OTX015 function by competitively binding to the acetyl-lysine binding pockets

of BET bromodomains, thereby preventing their interaction with acetylated histones and

transcription factors. This leads to the downregulation of key oncogenes, most notably MYC.
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MS645 is distinguished by its bivalent mechanism of action. It is designed to simultaneously

engage both bromodomains (BD1 and BD2) of BRD4, which is thought to lead to a more

sustained and potent inhibition of BRD4's transcriptional activity.[6] This spatially constrained

binding is reported to be more effective than monovalent inhibitors in certain contexts.[7]

OTX015, in contrast, is a pan-BET inhibitor, targeting BRD2, BRD3, and BRD4.[8] Its broader

targeting profile may affect a wider range of cellular processes regulated by the different BET

family members.

Signaling Pathways
The downstream effects of MS645 and OTX015 converge on critical signaling pathways

implicated in cancer cell proliferation, survival, and apoptosis. The primary target of BET

inhibition is the suppression of oncogenic transcription factors.
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Start

Seed cells in 96-well plates

Incubate for 24h

Add varying concentrations of
MS645 or OTX015

Incubate for 72h

Add MTT reagent

Incubate for 4h

Add solubilization solution
(e.g., DMSO)

Read absorbance at 570 nm

Calculate IC50 values

End

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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